molecular formula C8H17N3 B158673 1-[2-(Aziridin-1-yl)ethyl]piperazine CAS No. 139341-07-4

1-[2-(Aziridin-1-yl)ethyl]piperazine

Cat. No. B158673
M. Wt: 155.24 g/mol
InChI Key: KGPAXAZUJHZBLP-UHFFFAOYSA-N
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Description

“1-[2-(Aziridin-1-yl)ethyl]piperazine” is a chemical compound with the molecular formula C8H17N3 . It has an average mass of 155.241 Da and a monoisotopic mass of 155.142242 Da .


Synthesis Analysis

The synthesis of aziridines and azetidines, which are building blocks for polyamines, can be achieved by anionic and cationic ring-opening polymerization . This process involves the polymerization of ring-strained nitrogen-containing monomers . The synthesis of 2-substituted chiral piperazines can be achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of “1-[2-(Aziridin-1-yl)ethyl]piperazine” consists of a piperazine ring attached to an aziridine ring via an ethyl group . The aziridine ring is a three-membered ring containing two carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Aziridines and azetidines can undergo anionic and cationic ring-opening polymerization . This process can produce polyamines with various structures, such as branched vs. linear . The polymerization of these monomers can be controlled to some extent, despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers .

Future Directions

The future directions for the research and development of “1-[2-(Aziridin-1-yl)ethyl]piperazine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the polymerization of aziridine and azetidine monomers could provide a basis for the development of future macromolecular architectures .

properties

IUPAC Name

1-[2-(aziridin-1-yl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3/c1-3-10(4-2-9-1)5-6-11-7-8-11/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPAXAZUJHZBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577088
Record name 1-[2-(Aziridin-1-yl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Aziridin-1-yl)ethyl]piperazine

CAS RN

139341-07-4
Record name 1-[2-(Aziridin-1-yl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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